N-Type Calcium Channel (CaV2.2) Mint1-PDZ Inhibition: IC50 of 3.76 µM vs. In-Class 1,3,4-Thiadiazolium Derivatives Preferentially Targeting Mitochondrial Energetics
In a homogeneous time-resolved fluorescence resonance energy transfer (HTRF) HTS assay (PubChem AID 2073), 5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate (tested as MLS000047864) inhibited the interaction between the Mint1-PDZ domain and the N-type calcium channel carboxyl-terminal peptide with an IC50 of 3,760 nM (3.76 µM) [1]. In contrast, the 1,3,4-thiadiazolium mesoionic derivatives MI-J, MI-4F, and MI-2,4diF have been characterized for their effects on rat liver mitochondrial respiratory chain complexes and membrane fluidity, with MI-4F inhibiting Complex I NADH oxidase activity by approximately 35% at 50 µM in isolated rat liver mitochondria, representing a fundamentally different biological target profile [2].
| Evidence Dimension | Target engagement – CaV2.2 Mint1-PDZ protein-protein interaction inhibition |
|---|---|
| Target Compound Data | IC50: 3,760 nM (3.76 µM) |
| Comparator Or Baseline | 1,3,4-Thiadiazolium mesoionic derivatives MI-J, MI-4F, MI-2,4diF: ~35% Complex I NADH oxidase inhibition at 50 µM in rat liver mitochondria (no CaV2.2 Mint1-PDZ data available) |
| Quantified Difference | Target divergence: 1,2,4-thiadiazolium scaffold engages CaV2.2/Mint1 interaction; 1,3,4-thiadiazolium scaffold targets mitochondrial energetics |
| Conditions | HTRF assay using biotin-NC peptide and GST-M15 fusion protein; Sanford-Burnham Center for Chemical Genomics HTS platform |
Why This Matters
Procurement for N-type calcium channel probe development requires the 1,2,4-thiadiazolium scaffold; substitution with 1,3,4-thiadiazolium derivatives (MI-series) would redirect target engagement toward mitochondrial endpoints, invalidating experimental continuity.
- [1] PubChem BioAssay AID 2073: Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (HTRF) Assay for inhibitors of Mint1-PDZ/N-type Ca2+ channel interaction. Deposited 2009-10-28. Compound MLS000047864, IC50: 3.76 µM. View Source
- [2] A.d.R.A. Pires, G.R. Noleto, A. Echevarria, C.M. dos Reis, M.E.M. Rocha, E.G.S. Carnieri, G.R. Martinez, S.M.S.C. Cadena, Interaction of 1,3,4-thiadiazolium mesoionic derivatives (MI-J, MI-4F, MI-2,4diF) with rat liver mitochondria, Chemico-Biological Interactions, 2010, 186, 1-8. View Source
